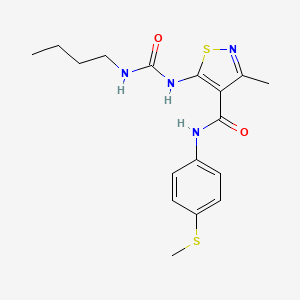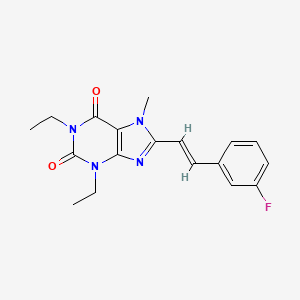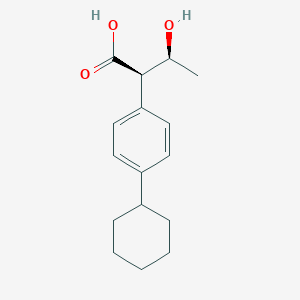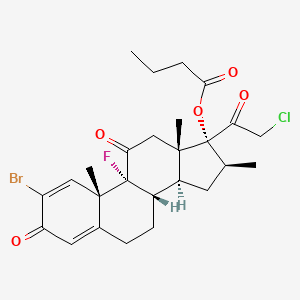
2-Bromoclobetasone butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromoclobetasone butyrate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in dermatology to treat conditions such as eczema, psoriasis, and various forms of dermatitis. The compound is known for its efficacy in reducing inflammation and itching when applied topically.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoclobetasone butyrate involves multiple steps, starting with the bromination of clobetasone. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the clobetasone molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromoclobetasone butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the molecule, leading to the formation of different analogs.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Aplicaciones Científicas De Investigación
2-Bromoclobetasone butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of corticosteroid chemistry and synthesis.
Biology: The compound is used to investigate the biological effects of corticosteroids on cellular processes and immune responses.
Medicine: In addition to its dermatological applications, this compound is studied for its potential use in treating other inflammatory conditions.
Industry: The compound is used in the formulation of topical creams and ointments for therapeutic use.
Mecanismo De Acción
2-Bromoclobetasone butyrate exerts its effects by binding to cytoplasmic receptors in dermal and intradermal cells. This binding induces the production of inhibitory proteins, which decrease the activity of inflammatory mediators such as prostaglandins, kinins, histamine, and liposomal enzymes. The result is a reduction in inflammation and immune response at the site of application .
Comparación Con Compuestos Similares
Clobetasone: A corticosteroid with similar anti-inflammatory properties but without the bromine substitution.
Betamethasone: Another corticosteroid used for similar dermatological conditions but with different potency and side effect profiles.
Hydrocortisone: A less potent corticosteroid used for milder inflammatory conditions.
Uniqueness: 2-Bromoclobetasone butyrate is unique due to the presence of the bromine atom, which can influence its pharmacokinetic properties and potency. This modification can enhance its efficacy in certain applications compared to other corticosteroids.
Propiedades
Número CAS |
639817-51-9 |
|---|---|
Fórmula molecular |
C26H31BrClFO5 |
Peso molecular |
557.9 g/mol |
Nombre IUPAC |
[(8S,9R,10S,13S,14S,16S,17R)-2-bromo-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C26H31BrClFO5/c1-5-6-22(33)34-26(21(32)13-28)14(2)9-17-16-8-7-15-10-19(30)18(27)11-23(15,3)25(16,29)20(31)12-24(17,26)4/h10-11,14,16-17H,5-9,12-13H2,1-4H3/t14-,16-,17-,23-,24-,25-,26-/m0/s1 |
Clave InChI |
HJMWRFQWUXHRAH-DWPQHFKNSA-N |
SMILES isomérico |
CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)C(=C[C@@]43C)Br)F)C)C)C(=O)CCl |
SMILES canónico |
CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C(=CC43C)Br)F)C)C)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


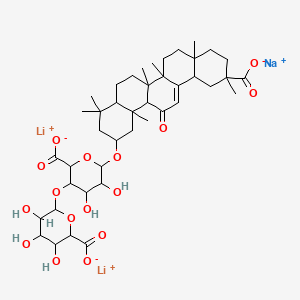

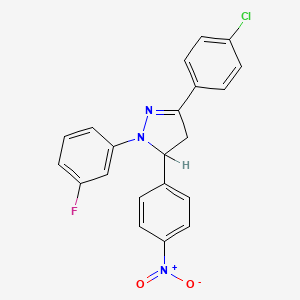

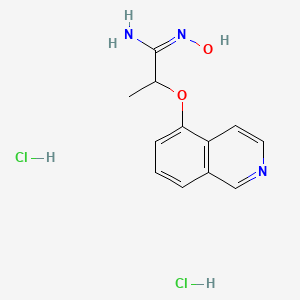

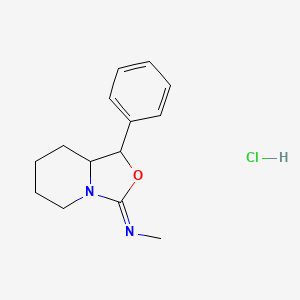
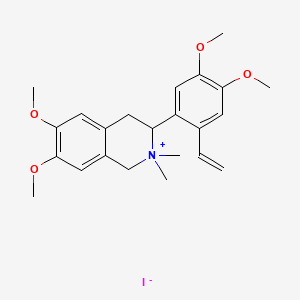
![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)
